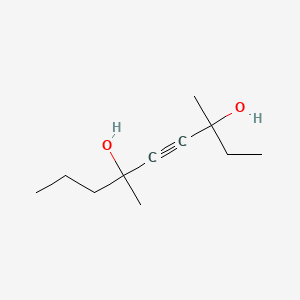![molecular formula C18H29N5O4Sn B14661900 [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol CAS No. 42822-80-0](/img/structure/B14661900.png)
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is a complex organic compound that features a unique combination of a purine derivative and a furodioxastannol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with a furodioxastannol precursor under specific conditions to form the final compound. Key reagents and catalysts are often used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its purine moiety is particularly relevant for investigating nucleotide-related pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol involves its interaction with specific molecular targets. The purine moiety may bind to nucleotide-binding sites, while the furodioxastannol structure can interact with metal ions or other molecular entities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxol-6-yl]methanol
- [4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxol-6-yl]methyl sulfamate
Uniqueness
Compared to similar compounds, [4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol stands out due to its unique combination of a purine derivative and a furodioxastannol structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
42822-80-0 |
|---|---|
Formule moléculaire |
C18H29N5O4Sn |
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
[4-(6-aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol |
InChI |
InChI=1S/C10H11N5O4.2C4H9.Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;2*1-3-4-2;/h2-4,6-7,10,16H,1H2,(H2,11,12,13);2*1,3-4H2,2H3;/q-2;;;+2 |
Clé InChI |
OAFRUUAXTDPTDP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


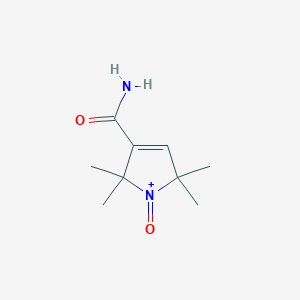
phosphane](/img/structure/B14661839.png)
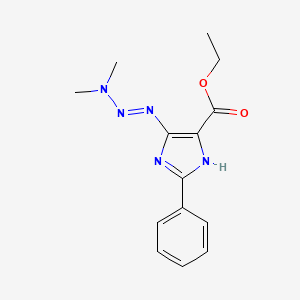

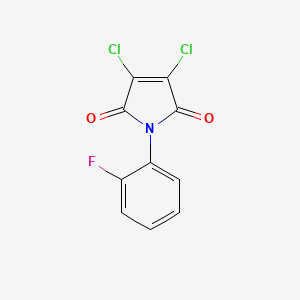
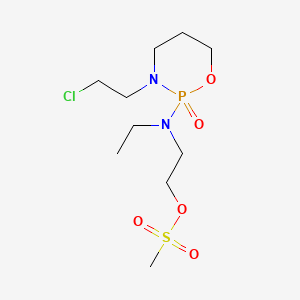
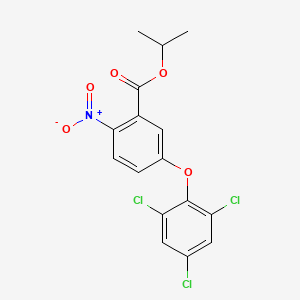

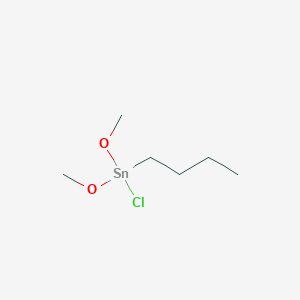
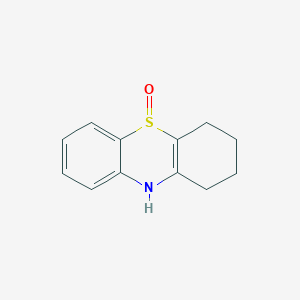
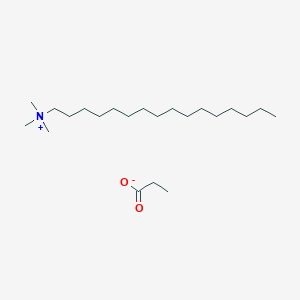
![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
